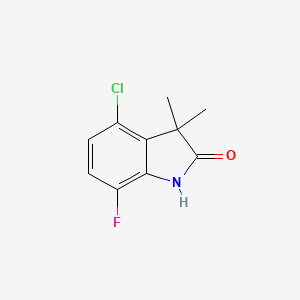

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C10H9ClFNO |

|---|---|

Molecular Weight |

213.63 g/mol |

IUPAC Name |

4-chloro-7-fluoro-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C10H9ClFNO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |

InChI Key |

SIXMXTJLXVAGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2NC1=O)F)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole-2-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares key structural and molecular features of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one with similar compounds:

Key Observations:

- Steric Effects: The 3,3-dimethyl groups create steric hindrance, likely reducing rotational freedom and enhancing rigidity compared to non-methylated analogs like 4-chloro-7-methyl-2H-indol-2-one .

- Lipophilicity : The dimethyl groups at position 3 may elevate logP values compared to compounds with hydrophilic substituents (e.g., methoxy in ), influencing membrane permeability in biological systems.

Biological Activity

The compound 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS Number: 1323966-15-9) belongs to a class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be represented as follows:

Chemical Structure

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClF N O |

| Molecular Weight | 269.66 g/mol |

| CAS Number | 1323966-15-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally related to 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Colorectal and Breast Cancer Cells

In a study examining the cytotoxic effects of indole derivatives on HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines, several compounds exhibited low micromolar IC50 values. The most potent derivatives showed enhanced activity compared to established anticancer drugs such as sorafenib and gefitinib .

The mechanisms through which 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one exerts its biological effects include:

- DNA Intercalation : Some studies suggest that indole-based compounds can intercalate into DNA, which may lead to inhibition of DNA replication and transcription.

- Apoptosis Induction : The activation of caspases has been observed in treated cancer cells, indicating that these compounds may promote apoptosis through intrinsic pathways .

- Protein Kinase Inhibition : Molecular docking studies have indicated that these compounds can act as protein kinase inhibitors with preferential activity against vascular endothelial growth factor receptor (VEGFR) pathways .

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties . In vitro studies have shown that certain related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was notably higher for metal complexes derived from these indole structures compared to their parent ligands .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.